(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid
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Overview
Description
“(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid” is a chemical compound with the CAS Number: 218608-97-0. It has a molecular weight of 297.33 and its IUPAC name is (3S)-3-[(tert-butoxycarbonyl)amino]-4-(4-fluorophenyl)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 . This indicates that the compound has a chiral center at the 3rd carbon atom, which is part of the reason for its “(S)” designation .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Catalysis
(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid and its derivatives are frequently used in chemical synthesis, particularly in the preparation of amino acid pharmacophores and peptide synthesis. Kubryk and Hansen (2006) described the asymmetric hydrogenation of enamine ester using chiral ferrocenyl ligands, which is crucial for synthesizing beta-amino acid pharmacophores (Kubryk & Hansen, 2006). Similarly, Heydari et al. (2007) demonstrated the N-tert-butoxycarbonylation of amines using a heteropoly acid as a catalyst, emphasizing the compound's role in amine protection during peptide synthesis (Heydari et al., 2007).
Radioactive Tracing and Imaging
Pan-hon (2015) reported the synthesis of a diaryliodonium precursor for 4-Fluorophenanaline, highlighting the use of this compound derivatives in creating radioactive tracers for positron emission tomography (PET) imaging (Pan-hon, 2015).
Pharmaceutical and Medicinal Chemistry
The compound's derivatives are valuable in medicinal chemistry for synthesizing various bioactive molecules. For instance, Adamczyk and Reddy (2001) synthesized non-proteinogenic amino acids using derivatives of this compound, contributing to the development of novel pharmacological agents (Adamczyk & Reddy, 2001).
Peptide and Protein Engineering
The compound plays a significant role in peptide and protein engineering. Bakonyi et al. (2013) developed a synthesis method for stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, an unnatural amino acid, demonstrating the compound's utility in creating diverse peptide structures (Bakonyi et al., 2013).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Future Directions
Properties
IUPAC Name |
(3S)-4-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGMJLZICKHWIR-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375836 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(4-fluorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218608-97-0 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(4-fluorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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